Butyl (R)-2-chloropropionate

Catalog No.
S13132762
CAS No.
79398-16-6
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl (R)-2-chloropropionate

CAS Number

79398-16-6

Product Name

Butyl (R)-2-chloropropionate

IUPAC Name

butyl (2R)-2-chloropropanoate

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

KATNUXHENWPMQJ-ZCFIWIBFSA-N

Canonical SMILES

CCCCOC(=O)C(C)Cl

Isomeric SMILES

CCCCOC(=O)[C@@H](C)Cl

Butyl (R)-2-chloropropionate, also known as n-Butyl 2-chloropropanoate, is an organic compound with the molecular formula C7_7H13_{13}ClO2_2 and a molecular weight of 164.630 g/mol. It is classified as an ester, specifically derived from 2-chloropropionic acid and butanol. This compound is characterized by its chiral center at the carbon atom adjacent to the carboxyl group, making it optically active. The presence of the chlorine atom introduces unique reactivity, particularly in nucleophilic substitution reactions. Butyl (R)-2-chloropropionate is typically a colorless liquid that is soluble in organic solvents.

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different alkyl derivatives.
  • Hydrolysis: In the presence of water and acid or base, butyl (R)-2-chloropropionate can hydrolyze to yield butanol and 2-chloropropionic acid.
  • Reduction: Reduction with lithium aluminum hydride can convert the ester into the corresponding alcohol, (R)-2-chloropropanol.
  • Dehydrohalogenation: Under strong basic conditions, it may undergo elimination reactions to form alkenes.

Research indicates that 2-chloropropionic acid derivatives, including butyl (R)-2-chloropropionate, exhibit biological activity that may include neurotoxic effects. The compound has been studied for its potential as a herbicide and its role in biochemical pathways involving amino acids. Its neurotoxic properties are attributed to its ability to interfere with neurotransmitter systems.

Several methods exist for synthesizing butyl (R)-2-chloropropionate:

  • Chlorination of Propionyl Chloride: This method involves chlorination followed by hydrolysis to produce racemic 2-chloropropionic acid, which can then be esterified with butanol.
  • Enzymatic Resolution: Utilizing porcine pancreatic lipase for selective hydrolysis of racemic mixtures allows for the production of optically pure (R)-2-chloropropionic acid, which can then be esterified with butanol to yield butyl (R)-2-chloropropionate .
  • Asymmetric Synthesis: Starting from L-alanine or other amino acids through diazotization reactions followed by esterification can yield enantiomerically pure forms of the compound .
  • Phosgene Method: Alkyl lactates can be chlorinated using phosgene to produce chlorinated intermediates that decompose to form butyl (R)-2-chloropropionate .

Butyl (R)-2-chloropropionate has various applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its pleasant odor profile, it may be used in food flavoring.
  • Research Compound: It is utilized in laboratories for studies related to chirality and reaction mechanisms involving halogenated compounds.

Interaction studies involving butyl (R)-2-chloropropionate have focused on its reactivity with nucleophiles and its effects on biological systems. For example, studies have explored how this compound interacts with enzymes involved in metabolic pathways and its potential inhibitory effects on certain neurotransmitter receptors due to its neurotoxic nature .

Butyl (R)-2-chloropropionate shares similarities with several other compounds in terms of structure and reactivity:

Compound NameStructureUnique Features
Ethyl 2-chloropropanoateC5_5H9_9ClO2_2Shorter alkyl chain; used in similar applications.
Methyl 2-chloropropanoateC4_4H7_7ClO2_2Smaller size; higher volatility; used in flavoring.
Isobutyl 2-chloropropanoateC7_7H13_{13}ClO2_2Branched structure; different physical properties affecting solubility and reactivity.

The uniqueness of butyl (R)-2-chloropropionate lies primarily in its specific chiral configuration and its balance between hydrophobicity and reactivity due to the presence of chlorine, making it particularly useful in asymmetric synthesis and as a chemical intermediate.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

164.0604073 g/mol

Monoisotopic Mass

164.0604073 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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